Natriumhexahydroxoantimonat(V)

Description

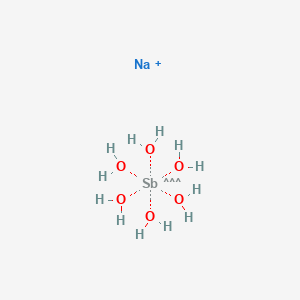

Natriumhexahydroxoantimonat(V) (sodium hexahydroxoantimonate(V), NaSb(OH)₆) is an inorganic compound composed of sodium cations and hexahydroxoantimonate(V) anions. It appears as a white powder with a molecular weight of 246.79 g/mol . The compound is primarily utilized in pharmaceutical research and as a precursor for antimony-containing materials .

Properties

Molecular Formula |

H12NaO6Sb+ |

|---|---|

Molecular Weight |

252.84 g/mol |

InChI |

InChI=1S/Na.6H2O.Sb/h;6*1H2;/q+1;;;;;;; |

InChI Key |

JNGDVALNJSTIDL-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.[Na+].[Sb] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Natriumhexahydroxoantimonat(V) can be synthesized through the slow evaporation of an aqueous solution containing potassium antimonate and sodium chloride. This method involves dissolving potassium antimonate in water and adding sodium chloride to the solution. The mixture is then allowed to evaporate slowly, leading to the formation of Natriumhexahydroxoantimonat(V) crystals .

Industrial Production Methods

Industrial production of Natriumhexahydroxoantimonat(V) typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and concentration, to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Natriumhexahydroxoantimonat(V) undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.

Reduction: Reduction reactions can convert Natriumhexahydroxoantimonat(V) to lower oxidation state antimony compounds.

Substitution: It can participate in substitution reactions where hydroxide ions are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with Natriumhexahydroxoantimonat(V) include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from reactions involving Natriumhexahydroxoantimonat(V) depend on the specific reaction conditions and reagents used. These products can include various antimony oxides, hydroxides, and other antimony-containing compounds .

Scientific Research Applications

Natriumhexahydroxoantimonat(V) has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other antimony compounds and as a reagent in analytical chemistry.

Biology: Research has explored its potential use in biological systems, particularly in studying antimony’s effects on cellular processes.

Mechanism of Action

The mechanism of action of Natriumhexahydroxoantimonat(V) involves its interaction with molecular targets and pathways within chemical and biological systems. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s hydroxide ions play a crucial role in its reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical properties of Natriumhexahydroxoantimonat(V) and related antimonates:

Key Observations :

- Cation Influence : Sodium and potassium salts exhibit similar structures, but potassium derivatives have higher molecular weights and densities due to the larger ionic radius of K⁺ .

- Anion Effects : Fluorinated antimonates (e.g., NaSbF₆) demonstrate higher density compared to hydroxo derivatives, attributed to fluorine’s electronegativity and compact ionic packing .

- State Differences : Hydrogen hexafluoroantimonate(V) exists as a liquid, contrasting with the solid-state hydroxo compounds .

Functional Contrasts :

- Pharmaceutical vs. Catalytic Use : Hydroxo antimonates (Na/K derivatives) are favored in drug development due to their controlled release of antimony, whereas fluoroantimonates excel in strong acid-catalyzed reactions .

- Stability : Hydroxo compounds exhibit greater hydrolytic stability compared to fluoro derivatives, which readily release toxic HF or SbF₅ under moisture .

Toxicity Trends :

- Fluorinated antimonates pose higher acute toxicity (e.g., H300 for hydrogen hexafluoroantimonate) compared to hydroxo salts, which primarily exhibit chronic hazards (e.g., H411) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.